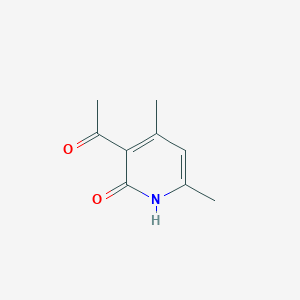

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C9H11NO2. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one can be achieved through the Hantzsch pyridine synthesis. This method involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction typically proceeds under mild conditions and can be optimized using various catalysts and solvents to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Hantzsch synthesis with continuous flow reactors to ensure consistent product quality and high throughput. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to yield different dihydropyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Substituted pyridine compounds.

Applications De Recherche Scientifique

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells, which is crucial for its therapeutic effects . The compound’s structure allows it to bind to specific sites on calcium channels, thereby modulating their activity and leading to various physiological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate .

- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile .

Uniqueness

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific acetyl and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Activité Biologique

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (commonly referred to as ADHP) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Profile

- Molecular Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

- CAS Number : 16151-14-7

Synthesis

The synthesis of ADHP is typically achieved through the Hantzsch pyridine synthesis, which involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia. This method can be optimized for industrial production using continuous flow reactors to enhance yield and consistency.

Biological Activities

ADHP exhibits several noteworthy biological activities:

- Antimicrobial Properties : Research has indicated that ADHP possesses significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

- Anticancer Effects : Studies have shown that ADHP can inhibit the growth of cancer cells in vitro. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

- Calcium Channel Blockade : As a calcium channel blocker, ADHP inhibits calcium ion influx into cells, which is crucial for various physiological processes. This property makes it a candidate for treating cardiovascular diseases .

The precise mechanism of action for ADHP involves its interaction with specific molecular targets:

- Calcium Channel Inhibition : By blocking voltage-gated calcium channels, ADHP reduces intracellular calcium levels, leading to decreased muscle contraction and vasodilation.

- Oxidative Stress Modulation : ADHP may also modulate oxidative stress responses by influencing the Nrf2-Keap1 pathway, which regulates the expression of antioxidant proteins .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of ADHP against Gram-positive and Gram-negative bacteria, it was found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The results suggested that ADHP could serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A series of in vitro experiments demonstrated that ADHP significantly inhibited the proliferation of human cancer cell lines (e.g., breast and lung cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These findings highlight its potential as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of ADHP, it can be compared with related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4,6-Dimethyl-1,2-dihydropyridine | Structure | Moderate antibacterial | Lacks acetyl group |

| Diethyl 1,4-dihydro-2,6-dimethylpyridine | Structure | Antihypertensive | Similar mechanism but different efficacy |

Propriétés

IUPAC Name |

3-acetyl-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4H,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZYYMHZCULYSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367861 |

Source

|

| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16151-14-7 |

Source

|

| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.